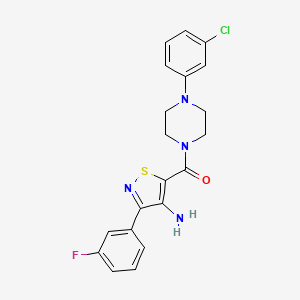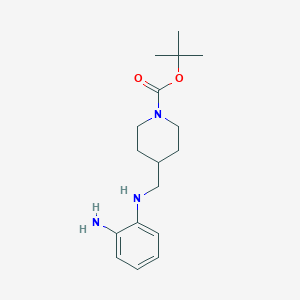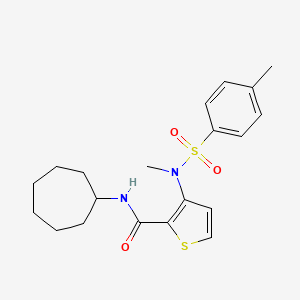
N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely a synthetic organic molecule, based on its structure. It contains several common functional groups, including an oxazole ring and a thiazole ring, both of which are heterocyclic structures containing nitrogen and other elements .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The exact process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the oxazole and thiazole rings might undergo reactions with electrophiles or nucleophiles, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques. These properties can influence how the compound behaves in different environments .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds structurally similar to "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide." For instance, compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown curative activity against leukemia, suggesting potential as broad-spectrum antitumor agents (Stevens et al., 1984). These findings are crucial for understanding how modifications in the chemical structure can impact antitumor efficacy.
Pharmacokinetics and Metabolism
Research into the species-dependent pharmacokinetics of DTIC (5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide) has provided insights into the metabolism of related compounds, highlighting significant variations across species. This research informs the development of more effective antitumor therapies by understanding how different organisms process similar compounds (Vincent et al., 1984).
Antibacterial Agents
Compounds bearing structural similarities or functional groups akin to "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide" have been explored for their antibacterial properties. For example, novel analogs of pyrazole-1-carboxamide showed promising activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antibacterial agents (Palkar et al., 2017).
Novel Synthesis Methods
Innovative methods for the synthesis and modification of thiazoles and oxazoles, akin to the core structures within "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide," provide new pathways for creating derivatives with potential therapeutic applications. These methods expand the toolkit available for drug development and research into novel compounds (Cornwall et al., 1987).
Antiviral Activity
Research into thiazole C-nucleosides has explored their potential antiviral activity, offering a glimpse into how structural analogs of "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide" might be utilized in combating viral infections. These studies contribute to a broader understanding of how chemical modifications can enhance or confer antiviral properties to compounds (Srivastava et al., 1977).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-6-4-9(19-23-6)11(20)17-13-16-10(5-22-13)12(21)18-14-15-7(2)8(3)24-14/h4-5H,1-3H3,(H,15,18,21)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJQYBBERJDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)
![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)


![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)